tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H22N4O4 and its molecular weight is 322.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Intermediary Role in Biologically Active Compounds
- Tert-butyl 4-hydroxypiperdine-1-carboxylate, a closely related compound, is a significant intermediate in the synthesis of many biologically active compounds, including crizotinib. Through a multi-step process involving acylation, sulfonation, and substitution, various derivatives of this compound are obtained (Kong et al., 2016).
Role in Anticancer Drug Synthesis
- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another similar compound, is an important intermediate for small molecule anticancer drugs. Its synthesis involves nucleophilic substitution reaction, oxidation, halogenation, and elimination reactions. This compound contributes to the development of drugs targeting the PI3K/AKT/mTOR pathway in cancer (Zhang et al., 2018).
Application in Synthesis of Benziimidazole Compounds
- Tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, synthesized through amination, serves as an important intermediate for the synthesis of biologically active benziimidazole compounds (Liu Ya-hu, 2010).
Key Intermediate in Vandetanib Synthesis
- Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a critical intermediate in the synthesis of Vandetanib, a drug used for certain cancer treatments. The synthesis route involves acylation, sulfonation, and substitution steps (Wang et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been used in the development of protein degraders , and as anti-tubercular agents .
Mode of Action
It’s worth noting that similar compounds have been used in the development of protein degraders , which typically work by binding to both a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.
Biochemical Pathways
Given the potential use of similar compounds in protein degradation , it’s possible that this compound could affect pathways related to protein synthesis and degradation.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting potential antimicrobial effects.
Properties
IUPAC Name |
tert-butyl 4-[(3-nitropyridin-2-yl)amino]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)18-9-6-11(7-10-18)17-13-12(19(21)22)5-4-8-16-13/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISHFIHXKWMDIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601148914 | |
Record name | 1,1-Dimethylethyl 4-[(3-nitro-2-pyridinyl)amino]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601148914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-15-9 | |
Record name | 1,1-Dimethylethyl 4-[(3-nitro-2-pyridinyl)amino]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939986-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[(3-nitro-2-pyridinyl)amino]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601148914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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